Inosamycin A Inosamycin A Inosamycin A is a natural product found in Streptomyces hygroscopicus with data available.
Brand Name: Vulcanchem
CAS No.: 91421-97-5
VCID: VC1760430
InChI: InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)40-18-5(26)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(28)16(35)14(33)8(3-25)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8+,9+,10+,11-,12-,13+,14-,15+,16-,17+,18+,19+,20+,21+,22+,23-/m0/s1
SMILES: C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N
Molecular Formula: C23H45N5O14
Molecular Weight: 615.6 g/mol

Inosamycin A

CAS No.: 91421-97-5

Cat. No.: VC1760430

Molecular Formula: C23H45N5O14

Molecular Weight: 615.6 g/mol

* For research use only. Not for human or veterinary use.

Inosamycin A - 91421-97-5

Specification

CAS No. 91421-97-5
Molecular Formula C23H45N5O14
Molecular Weight 615.6 g/mol
IUPAC Name (2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol
Standard InChI InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)40-18-5(26)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(28)16(35)14(33)8(3-25)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8+,9+,10+,11-,12-,13+,14-,15+,16-,17+,18+,19+,20+,21+,22+,23-/m0/s1
Standard InChI Key HNBFTXDNUFWYJV-MXESDJFFSA-N
Isomeric SMILES C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)CN)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N
SMILES C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N
Canonical SMILES C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N

Introduction

Chemical Structure and Properties

Inosamycin A is a complex aminoglycoside with the molecular formula C23H45N5O14 and a molecular weight of 615.6 g/mol . The compound is classified as both a glycoside and an amino cyclitol, reflecting its structural complexity and functional diversity . This classification places it within the broader family of aminoglycoside antibiotics, which are characterized by amino-modified sugars connected to an aminocyclitol ring.

The IUPAC name of Inosamycin A is (2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol . This exceptionally complex name reflects the multiple stereogenic centers and functional groups present in the molecule. In the scientific literature and databases, Inosamycin A is also referenced by several synonyms including its CAS number 91421-97-5, and alternative designations such as Bu 2659A and BMY-28162 .

Structural Features and Distinctions

What distinguishes Inosamycin A and other inosamycin components from classical aminoglycosides is their unique structural feature: they contain 2-deoxy-scyllo-inosamine in place of 2-deoxystreptamine found in known aminoglycoside antibiotics such as neomycin and paromomycin . This fundamental structural difference contributes significantly to Inosamycin A's distinctive properties, potentially including its lower toxicity profile compared to traditional aminoglycosides like neomycin .

The structure of Inosamycin A was determined through a combination of chemical degradation methods and spectroscopic studies, highlighting the complexity involved in elucidating the structures of natural products . This work revealed a complex pseudo-tetrasaccharide framework with multiple amino and hydroxyl groups that contribute to its biological activity and physicochemical properties.

Physical and Chemical Properties

The physicochemical properties of Inosamycin A reflect its complex structure and multiple functional groups. The following table summarizes key physical and chemical properties of this compound:

PropertyDescription
Molecular FormulaC23H45N5O14
Molecular Weight615.6 g/mol
CAS Number91421-97-5
SynonymsBu 2659A, BMY-28162
Chemical ClassificationGlycoside, Amino cyclitol
Source OrganismStreptomyces hygroscopicus No. J296-21 (ATCC 39150)
First Database Entry2005-08-09 (PubChem)
Last Modified2025-04-05 (PubChem)
Structural HallmarkContains 2-deoxy-scyllo-inosamine instead of 2-deoxystreptamine

These properties collectively determine Inosamycin A's behavior in biological systems, including its solubility, distribution, target binding, and elimination. The presence of multiple amino groups contributes to the compound's basic character, while numerous hydroxyl groups enhance its water solubility and ability to form hydrogen bonds with target biomolecules.

Production and Isolation

Inosamycin A is naturally produced by the soil bacterium Streptomyces hygroscopicus No. J296-21 (ATCC 39150) . This organism belongs to the Streptomyces genus, which is renowned for producing a vast array of bioactive secondary metabolites, including many clinically important antibiotics. The strain was cataloged in the American Type Culture Collection (ATCC) with the accession number 39150, enabling researchers worldwide to access this important antibiotic-producing organism.

The discovery and initial characterization of Inosamycin A and related components were reported in 1985 by Tsunakawa and colleagues in the Journal of Antibiotics . This pioneering work established the production methods, isolation procedures, and preliminary characterization of the inosamycin complex, laying the foundation for subsequent research on these compounds.

Structural Determination

The structural elucidation of Inosamycin A and related components represented a significant analytical challenge due to their complex structures. Researchers employed a combination of chemical degradation methods and spectroscopic techniques to determine the structures of these compounds . This work revealed that all inosamycin components contain 2-deoxy-scyllo-inosamine in place of 2-deoxystreptamine found in traditional aminoglycosides, establishing a key structural distinction for this class of compounds .

The determination of the absolute configuration and stereochemistry of multiple chiral centers in Inosamycin A required sophisticated analytical approaches, highlighting the complexity involved in natural product structure elucidation. This structural work provided the foundation for understanding the structure-activity relationships of the inosamycin complex.

Antimicrobial Activity

Inosamycin A exhibits a broad spectrum of antibacterial activity against various clinically relevant pathogens. Its antimicrobial potency has been established as comparable to that of neomycin, a well-established aminoglycoside antibiotic with extensive clinical use . This similarity in antibacterial activity suggests that Inosamycin A could potentially serve as an alternative to neomycin in certain applications, particularly where its reduced toxicity might offer advantages.

The broad-spectrum activity of Inosamycin A encompasses both Gram-positive and Gram-negative bacteria, reflecting the characteristic antimicrobial profile of aminoglycoside antibiotics. This wide range of activity contributes to the potential value of Inosamycin A as an antibiotic candidate, although its specific efficacy against individual bacterial species would require detailed microbiological evaluation.

Bacterial TypeExpected SusceptibilityRationale
Gram-positive cocci (e.g., Staphylococcus, Streptococcus)SusceptibleBased on comparison to neomycin activity profile
Gram-negative enteric bacteria (e.g., Escherichia, Klebsiella)SusceptibleBased on comparison to neomycin activity profile
Pseudomonas speciesVariably susceptibleBased on typical aminoglycoside activity patterns
Aminoglycoside-resistant organismsLargely resistantExplicitly stated in literature

Limitations and Resistance

A significant limitation of Inosamycin A's antimicrobial activity is its inactivity against most aminoglycoside-resistant organisms . This finding suggests that despite its unique structural features, Inosamycin A remains vulnerable to established aminoglycoside resistance mechanisms, which may include:

  • Enzymatic modification of the antibiotic structure

  • Alterations in the bacterial ribosome that reduce binding affinity

  • Decreased permeability or increased efflux that reduces intracellular antibiotic concentrations

  • Target modification through methylation of ribosomal RNA

This vulnerability to resistance mechanisms represents a challenge for the potential clinical application of Inosamycin A, particularly in settings where aminoglycoside resistance is prevalent. Understanding the specific interactions between Inosamycin A and resistance mechanisms could inform strategies to overcome these limitations, potentially through structural modifications or combination therapies.

StepProcessSignificance
Initial Cellular InteractionElectrostatic binding to negatively charged components of the bacterial cell envelopeFacilitates concentration of the antibiotic at the cell surface
UptakeEnergy-dependent transport across the bacterial membraneAllows access to intracellular targets; often requires electron transport chain activity
Ribosomal BindingSpecific binding to the 16S rRNA of the 30S ribosomal subunitPrimary molecular interaction responsible for antimicrobial activity
Conformational ChangeInduced structural alterations in the ribosomeDisrupts normal codon-anticodon recognition
Protein Synthesis DisruptionMisreading of the genetic code and production of aberrant proteinsResults in non-functional or toxic proteins within the bacterial cell
Cellular DeathAccumulation of defective proteins and membrane damageUltimate bactericidal effect

The unique structural features of Inosamycin A, particularly the presence of 2-deoxy-scyllo-inosamine instead of 2-deoxystreptamine , may influence specific aspects of this mechanism, potentially affecting binding affinity, specificity, or vulnerability to resistance mechanisms. These structural distinctions could also contribute to Inosamycin A's reduced toxicity profile compared to neomycin , possibly through altered interactions with mammalian ribosomes or tissues.

Structure-Activity Relationships

The relationship between the structure of Inosamycin A and its antimicrobial activity represents an important area for investigation. Several structural elements likely contribute to its efficacy and specificity:

  • The positively charged amino groups, which interact electrostatically with negatively charged components of the ribosome

  • The hydroxyl groups, which form hydrogen bonds with specific nucleotides in ribosomal RNA

  • The three-dimensional conformation determined by the rigid aminocyclitol core and attached sugars

  • The unique 2-deoxy-scyllo-inosamine moiety, which distinguishes it from traditional aminoglycosides

Understanding these structure-activity relationships could potentially inform the rational design of derivatives with enhanced properties, such as improved activity against resistant strains or further reduced toxicity.

Toxicity Profile

A particularly noteworthy attribute of Inosamycin A is its favorable toxicity profile compared to similar aminoglycoside antibiotics. Studies have demonstrated that the acute toxicity of Inosamycin A is significantly lower than that of neomycin, with measurements indicating approximately one-third the toxicity level of this widely used aminoglycoside . This substantial reduction in toxicity represents a potentially important advantage for Inosamycin A in both research and potential therapeutic applications.

Aminoglycoside antibiotics are generally associated with significant toxicity concerns, particularly nephrotoxicity (kidney damage) and ototoxicity (hearing loss). These side effects can limit the clinical utility of aminoglycosides, necessitating careful monitoring and dosage adjustment, especially during prolonged treatment courses. The reduced toxicity of Inosamycin A suggests it may present a safer alternative to traditional aminoglycosides, although comprehensive toxicological studies would be necessary to fully characterize its safety profile.

Structural Basis for Reduced Toxicity

The reduced toxicity of Inosamycin A compared to neomycin likely stems from its distinctive structural features, particularly the presence of 2-deoxy-scyllo-inosamine instead of 2-deoxystreptamine found in traditional aminoglycosides . This structural difference may influence several factors that contribute to aminoglycoside toxicity:

  • Altered binding affinity for mammalian ribosomes, potentially reducing interference with eukaryotic protein synthesis

  • Modified interactions with tissues that are typically susceptible to aminoglycoside toxicity, such as kidney proximal tubule cells or cochlear hair cells

  • Different pharmacokinetic properties affecting distribution to sensitive tissues

  • Reduced accumulation in toxicity-sensitive cellular compartments such as the endoplasmic reticulum or mitochondria

Understanding the precise structural basis for Inosamycin A's reduced toxicity could potentially inform the development of other aminoglycosides with improved safety profiles, addressing a significant limitation of this important antibiotic class.

Comparison with Other Aminoglycoside Antibiotics

Inosamycin A shares structural and functional similarities with other aminoglycoside antibiotics but also possesses distinctive features that differentiate it from these compounds. Comparative analysis provides insights into the unique properties of Inosamycin A and its relationship to the broader aminoglycoside family.

Structural and Functional Comparison

The following table provides a comprehensive comparison of Inosamycin A with related aminoglycoside antibiotics:

AntibioticProducer OrganismDistinctive Structural FeatureAntimicrobial ActivityResistance ProfileToxicity Profile
Inosamycin AStreptomyces hygroscopicus No. J296-21 Contains 2-deoxy-scyllo-inosamine Broad-spectrum, comparable to neomycin Inactive against most aminoglycoside-resistant organisms Lower acute toxicity (approx. 1/3 of neomycin)
NeomycinStreptomyces fradiaeContains 2-deoxystreptamine Broad-spectrum activity against Gram-positive and Gram-negative bacteria Subject to multiple resistance mechanismsHigher acute toxicity compared to Inosamycin A
ParomomycinStreptomyces rimosusContains 2-deoxystreptamine Broad-spectrum, including antiprotozoal activitySimilar resistance profile to neomycinLess nephrotoxic than neomycin, but still significant
RibostamycinStreptomyces ribosidificusContains 2-deoxystreptamine Moderately broad spectrumSimilar resistance mechanisms to other aminoglycosidesGenerally lower toxicity than neomycin

This comparison highlights the unique position of Inosamycin A within the aminoglycoside family. While sharing the broad-spectrum activity characteristic of this antibiotic class , Inosamycin A's structural distinction—the presence of 2-deoxy-scyllo-inosamine instead of 2-deoxystreptamine —appears to confer a significant advantage in terms of reduced toxicity without compromising antimicrobial efficacy.

Clinical and Research Implications

The comparative properties of Inosamycin A have several implications for both research and potential clinical applications:

  • The combination of broad-spectrum activity comparable to neomycin with reduced toxicity suggests potential advantages for applications where aminoglycoside toxicity is a limiting factor.

  • The shared vulnerability to resistance mechanisms affecting traditional aminoglycosides indicates that Inosamycin A would face similar challenges in clinical settings where aminoglycoside resistance is prevalent.

  • The unique structural features of Inosamycin A provide opportunities for structure-activity relationship studies to better understand the molecular basis for aminoglycoside activity and toxicity.

  • Comparison with other aminoglycosides could inform the development of semi-synthetic derivatives with optimized properties, potentially combining the reduced toxicity of Inosamycin A with enhanced activity against resistant strains.

These comparative insights position Inosamycin A as both an interesting research tool for understanding aminoglycoside structure-function relationships and a potential template for developing improved aminoglycoside antibiotics.

Research Applications and Future Perspectives

Inosamycin A presents numerous opportunities for both basic research and potential therapeutic development. Its unique structural features, broad-spectrum antimicrobial activity, and reduced toxicity profile compared to neomycin position it as a compound of significant scientific interest. Several research applications and future directions warrant exploration to fully realize the potential of this distinctive aminoglycoside.

Current Research Applications

Inosamycin A serves as a valuable tool for various research applications:

Research AreaPotential Applications of Inosamycin A
Structural BiologyInvestigating aminoglycoside-ribosome interactions and binding specificity
Medicinal ChemistryTemplate for designing new aminoglycoside derivatives with enhanced properties
Resistance MechanismsStudying the molecular basis of aminoglycoside resistance
Comparative ToxicologyUnderstanding structure-toxicity relationships in aminoglycosides
Microbial PhysiologyProbing bacterial protein synthesis and stress responses

These research applications contribute to our fundamental understanding of antibiotic mechanisms, bacterial physiology, and the molecular basis for drug toxicity. Insights gained from such studies could inform broader antibiotic development efforts beyond the specific context of Inosamycin A.

Future Research Directions

Several promising research directions could extend our understanding of Inosamycin A and enhance its potential applications:

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